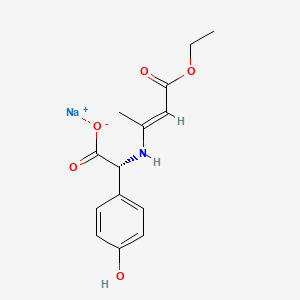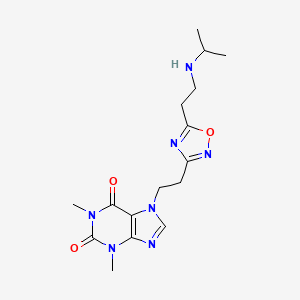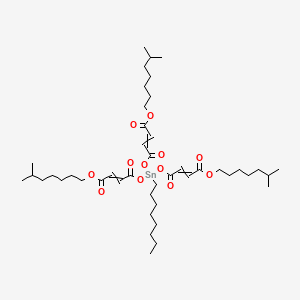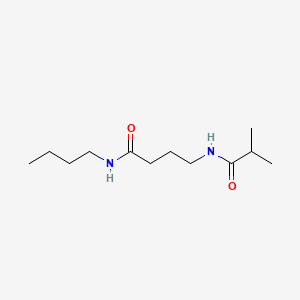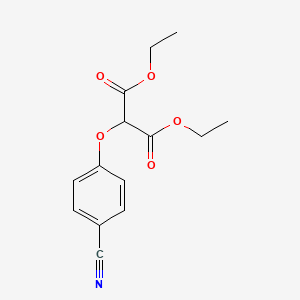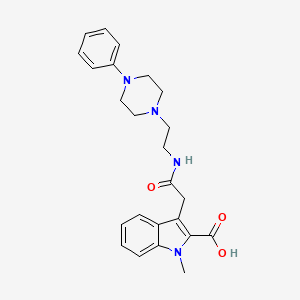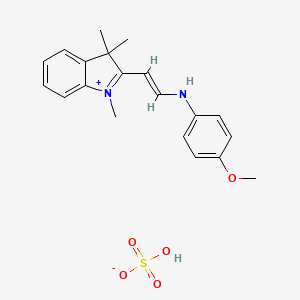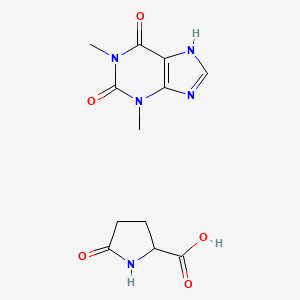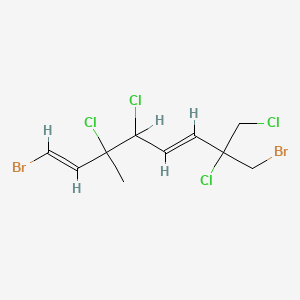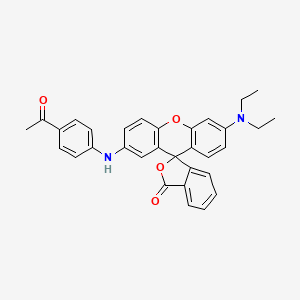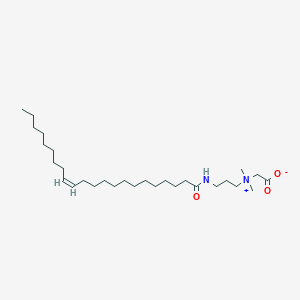
Erucamidopropyl betaine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erucamidopropyl betaine is a zwitterionic surfactant derived from erucic acid and dimethylaminopropylamine. It is commonly used in personal care products, such as shampoos and conditioners, due to its excellent foaming and cleansing properties. The compound is known for its mildness and ability to reduce irritation, making it suitable for sensitive skin formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Erucamidopropyl betaine is synthesized through the reaction of erucic acid with dimethylaminopropylamine, followed by quaternization with chloroacetic acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
-
Step 1: Amidation
Reactants: Erucic acid and dimethylaminopropylamine
Conditions: Elevated temperature (around 80-100°C) and the presence of a catalyst
Product: Erucamidopropylamine
-
Step 2: Quaternization
Reactants: Erucamidopropylamine and chloroacetic acid
Conditions: Controlled pH (around 7-8) and moderate temperature (50-60°C)
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous processing to ensure high yield and purity. The process is optimized to minimize by-products and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Erucamidopropyl betaine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the betaine to its corresponding amine.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophiles such as halides or hydroxides under basic conditions.
Major Products
Oxidation: Erucamidopropylamine oxide
Reduction: Erucamidopropylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Erucamidopropyl betaine has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture media and protein purification processes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in enhanced oil recovery, textile processing, and as a component in cleaning products.
Wirkmechanismus
Erucamidopropyl betaine exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better wetting and spreading of liquids. The compound interacts with both hydrophobic and hydrophilic surfaces, making it effective in emulsifying oils and dispersing particles. Its amphoteric nature allows it to function in a wide range of pH conditions, enhancing its versatility in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cocamidopropyl betaine
- Lauramidopropyl betaine
- Oleamidopropyl betaine
Comparison
Erucamidopropyl betaine is unique due to its long hydrophobic tail derived from erucic acid, which imparts distinct properties such as higher viscosity and better emulsifying capabilities compared to shorter-chain betaines like cocamidopropyl betaine. This makes it particularly useful in applications requiring enhanced thickening and stabilization.
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in personal care, scientific research, and industrial processes. Its unique properties and mildness make it an essential ingredient in many formulations, highlighting its importance in various fields.
Eigenschaften
CAS-Nummer |
149879-98-1 |
|---|---|
Molekularformel |
C29H56N2O3 |
Molekulargewicht |
480.8 g/mol |
IUPAC-Name |
2-[3-[[(Z)-docos-13-enoyl]amino]propyl-dimethylazaniumyl]acetate |
InChI |
InChI=1S/C29H56N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-28(32)30-25-23-26-31(2,3)27-29(33)34/h11-12H,4-10,13-27H2,1-3H3,(H-,30,32,33,34)/b12-11- |
InChI-Schlüssel |
GEGGDDNVHQPTCS-QXMHVHEDSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-4,5-dihydro-1-[3-[(1-oxododecyl)amino]propyl]-2-undecyl-1H-imidazolium chloride](/img/structure/B12696402.png)
